molecular formula C8H4F4O3 B1268727 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid CAS No. 3153-01-3

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

Cat. No. B1268727
CAS RN: 3153-01-3
M. Wt: 224.11 g/mol
InChI Key: MWSDDXXQRTVVDO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is a chemical compound with the IUPAC name 2,3,5,6-tetrafluoro-4-methoxybenzoic acid .


Molecular Structure Analysis

The InChI code for 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is 1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is a solid substance . The molecular weight of this compound is 224.11 .

Scientific Research Applications

Application 1: Thermoelectric Performance Enhancement

  • Summary of Application : This compound has been used to enhance the thermoelectric performance of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) doped NH2CHNH2SnI3 (FASnI3) thin films .
  • Methods of Application : The compound is doped into FASnI3 thin films. The electrical conductivities of the doped films increase and then decrease along with increased doping levels of F4-TCNQ .
  • Results or Outcomes : The doped FASnI3 thin films exhibit a Seebeck coefficient of ∼310 μV K−1, a power factor of ∼130 μW m−1 K−2 and a ZT value of ∼0.19 at room temperature .

Application 2: Preparation of Novel Inhibitors

  • Summary of Application : 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is employed in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction .
  • Methods of Application : The compound is used in a Mitsunobu reaction to prepare the inhibitors .
  • Results or Outcomes : The enzyme inhibition studies demonstrate a potency of 2.9 µM against FTase and 7.5 µM against GGTase .

Application 3: Fluorescent Probe

  • Summary of Application : This compound is used as a probe that becomes fluorescent after reacting with a target protease .
  • Methods of Application : The compound is used as a probe in biochemical assays to detect the activity of target proteases .
  • Results or Outcomes : The fluorescence of the probe allows for the detection and quantification of protease activity .

Application 4: Preparation of New Ligands

  • Summary of Application : This compound may be used in the preparation of new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3), combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .
  • Methods of Application : The compound is used in a chemical reaction to prepare the new ligand .
  • Results or Outcomes : The new ligand can be used for further chemical reactions or for immobilization on supports .

Application 5: Synthesis Intermediate for APIs

  • Summary of Application : This compound is used as a synthesis intermediate for Active Pharmaceutical Ingredients (APIs) .
  • Methods of Application : The compound is used in various chemical reactions to prepare APIs .
  • Results or Outcomes : The APIs synthesized using this compound are used in the development of various drugs .

Application 6: Preparation of New Ligands

  • Summary of Application : This compound may be used in the preparation of new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3), combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .
  • Methods of Application : The compound is used in a chemical reaction to prepare the new ligand .
  • Results or Outcomes : The new ligand can be used for further chemical reactions or for immobilization on supports .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSDDXXQRTVVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359223
Record name 2,3,5,6-tetrafluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

CAS RN

3153-01-3
Record name 2,3,5,6-tetrafluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FG Drakesmith - Journal of the Chemical Society, Perkin Transactions …, 1972 - pubs.rsc.org
Pentafluorobenzoic acid has been selectively electrochemically reduced in good yield to 2,3,5,6-tetrafluorobenzoic acid, 2,3,5,6-tetrafluorobenzyl alcohol, and pentafluorobenzyl alcohol…
Number of citations: 20 pubs.rsc.org
GB Deacon, RJ Phillips - Australian Journal of Chemistry, 1978 - CSIRO Publishing
The organothallium carboxylates, R2TIO2CR (R = C6F5, p-MeOC6F4, p-HC6F4, m-HC6F4 or o-HC6F4), prepared by reactions of appropriate halogenobis(polyfluorophenyl)thallium(III) …
Number of citations: 44 www.publish.csiro.au
H Senboku, K Yoneda, S Hara - Electrochemistry, 2013 - jstage.jst.go.jp
Constant current electrolysis of polyfluoroarenes in DMF containing 0.1 mol dm− 3 Bu4NBF4 in the presence of carbon dioxide by using a one-compartment cell equipped with a Pt …
Number of citations: 20 www.jstage.jst.go.jp
GB Deacon, PW Felder, PC Junk… - Inorganica chimica …, 2005 - Elsevier
An X-ray crystal structure has shown that the previously reported bis(p-hydroxytetrafluorophenyl)mercury crystallises as a monohydrate [Hg(C 6 F 4 OH-p) 2 (OH 2 )] exhibiting rare …
Number of citations: 23 www.sciencedirect.com

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